REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])(=O)CC.Cl>ClC1C=CC=CC=1Cl>[Cl:16][C:11]1[C:10]([OH:9])=[C:15]([C:10](=[O:9])[CH2:11][CH3:12])[CH:14]=[CH:13][CH:12]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
115 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is then raised slowly to 130-140° C.
|
Type
|
CUSTOM
|
Details
|
After the oil bath has been removed
|
Type
|
TEMPERATURE
|
Details
|
the batch has cooled
|
Type
|
ADDITION
|
Details
|
the excess aluminum chloride is broken down by addition of 350 g of crushed ice
|
Type
|
ADDITION
|
Details
|
followed by the addition of 50 ml of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture has cooled
|
Type
|
ADDITION
|
Details
|
ethyl acetate (500 ml) is added
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
WASH
|
Details
|
washed with saturated sodium hydrogen carbonate solution (500 ml) and brine (500 ml)
|
Type
|
CUSTOM
|
Details
|
After the organic phase has been dried
|
Type
|
CUSTOM
|
Details
|
the solvent has been removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica gel (eluent: toluene)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C=CC1)C(CC)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |